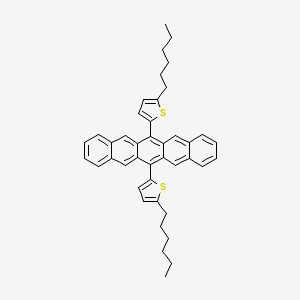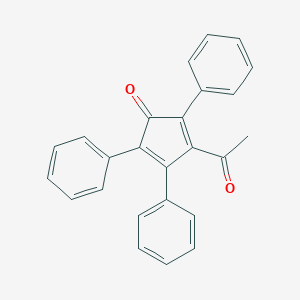
1-Benzyl-4-(dimethoxymethyl)-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(dimethoxymethyl)-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(dimethoxymethyl)-1H-imidazol-2-amine typically involves the reaction of benzylamine with a suitable imidazole derivative under controlled conditions. One common method involves the use of dimethoxymethyl chloride as a reagent to introduce the dimethoxymethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. This process includes the preparation of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-4-(dimethoxymethyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce secondary amines.
Applications De Recherche Scientifique
1-Benzyl-4-(dimethoxymethyl)-1H-imidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(dimethoxymethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyl-4-(dimethoxymethyl)-1H-imidazole
- 1-Benzyl-4-(dimethoxymethyl)-1H-pyrrole
- 1-Benzyl-4-(dimethoxymethyl)-1H-pyrazole
Uniqueness
1-Benzyl-4-(dimethoxymethyl)-1H-imidazol-2-amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Propriétés
Numéro CAS |
917919-62-1 |
|---|---|
Formule moléculaire |
C13H17N3O2 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
1-benzyl-4-(dimethoxymethyl)imidazol-2-amine |
InChI |
InChI=1S/C13H17N3O2/c1-17-12(18-2)11-9-16(13(14)15-11)8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H2,14,15) |
Clé InChI |
DPDVFKWNZXPPQT-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CN(C(=N1)N)CC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


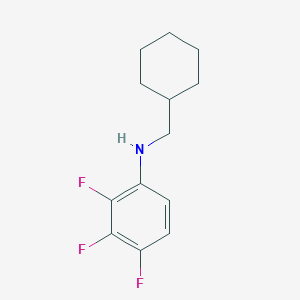
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14180388.png)
![2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14180392.png)
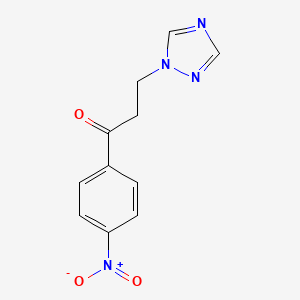

![1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione](/img/structure/B14180401.png)
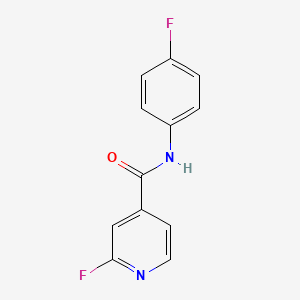
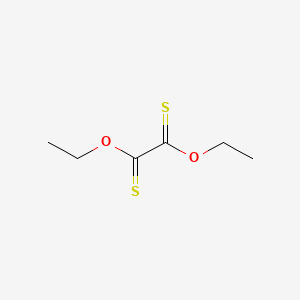
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)

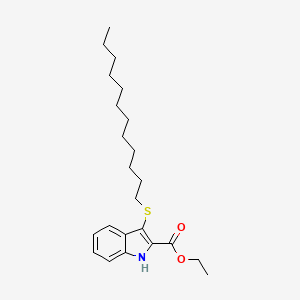
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)
